(3-Dimethylamino-phenyl)-acetic acid hydrochloride
Overview
Description
(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a dimethylamino group at the third position. This compound is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with phenylacetic acid.
Substitution Reaction: The phenylacetic acid undergoes a substitution reaction with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group at the third position of the phenyl ring.
Hydrochloride Formation: The resulting (3-Dimethylamino-phenyl)-acetic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
(3-Dimethylamino-phenyl)-acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Dimethylamino-phenyl)-acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function.
Comparison with Similar Compounds
- (3-Dimethylamino)-1-phenyl-propan-1-one
- 3-Dimethylamino-1-propanol
- 3-(Dimethylamino)-propiophenone hydrochloride
Comparison:
- (3-Dimethylamino-phenyl)-acetic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
- (3-Dimethylamino)-1-phenyl-propan-1-one and 3-(Dimethylamino)-propiophenone hydrochloride have similar structures but differ in their functional groups and positions, leading to variations in their reactivity and applications.
- 3-Dimethylamino-1-propanol is structurally simpler and lacks the phenyl ring, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQEQNUDWUXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-10-9 | |
Record name | Benzeneacetic acid, 3-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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